6-Chloro-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1-benzothiophene-2-carboxamide
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Overview
Description
6-Chloro-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a triazolopyridine moiety, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of the Triazolopyridine Moiety: The triazolopyridine moiety is synthesized separately, often starting from pyridine derivatives and using cyclization reactions involving azides.
Coupling Reaction: The final step involves coupling the triazolopyridine moiety with the chlorinated benzothiophene core using a suitable linker, such as a propyl chain, under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
6-Chloro-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety may interact with active sites of enzymes, while the benzothiophene core could facilitate binding through hydrophobic interactions. The chloro group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1-benzothiophene-2-carboxamide: .
6-Chloro-N-(3-{[1,2,4]triazolo[4,3-B]pyridin-3-YL}propyl)-1-benzothiophene-2-carboxamide: .
6-Chloro-N-(3-{[1,2,4]triazolo[4,3-C]pyridin-3-YL}propyl)-1-benzothiophene-2-carboxamide: .
Uniqueness
The unique combination of the benzothiophene core, triazolopyridine moiety, and chloro substituent in This compound provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C18H15ClN4OS |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
6-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H15ClN4OS/c19-13-7-6-12-10-15(25-14(12)11-13)18(24)20-8-3-5-17-22-21-16-4-1-2-9-23(16)17/h1-2,4,6-7,9-11H,3,5,8H2,(H,20,24) |
InChI Key |
RRROPQOYXDCVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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